Phenyl perfluorobutyl ketone Phenyl perfluorobutyl ketone
Brand Name: Vulcanchem
CAS No.: 308-27-0
VCID: VC11695922
InChI: InChI=1S/C11H5F9O/c12-8(13,7(21)6-4-2-1-3-5-6)9(14,15)10(16,17)11(18,19)20/h1-5H
SMILES: C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C11H5F9O
Molecular Weight: 324.14 g/mol

Phenyl perfluorobutyl ketone

CAS No.: 308-27-0

Cat. No.: VC11695922

Molecular Formula: C11H5F9O

Molecular Weight: 324.14 g/mol

* For research use only. Not for human or veterinary use.

Phenyl perfluorobutyl ketone - 308-27-0

Specification

CAS No. 308-27-0
Molecular Formula C11H5F9O
Molecular Weight 324.14 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one
Standard InChI InChI=1S/C11H5F9O/c12-8(13,7(21)6-4-2-1-3-5-6)9(14,15)10(16,17)11(18,19)20/h1-5H
Standard InChI Key ANIVIGFLVISQHR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Nomenclature

Structural Definition

Phenyl perfluorobutyl ketone (systematic IUPAC name: 3,3,3-trifluoro-1-phenyl-2,2-bis(trifluoromethyl)propan-1-one) is a fluorinated ketone with the molecular formula C11_{11}H5_{5}F9_{9}O and a molecular weight of 324.14 g/mol . Its structure features a central carbonyl group flanked by a phenyl ring and a perfluoro-tert-butyl group (C(CF3_3)3_3), resulting in a highly electron-deficient aromatic system.

Table 1: Key Identifiers of Phenyl Perfluorobutyl Ketone

PropertyValueSource
Molecular FormulaC11_{11}H5_5F9_9O
Molecular Weight324.14 g/mol
SMILESC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F
InChIKeyFTWNSPLJFGMESR-UHFFFAOYSA-N

Synonyms and Registry

The compound is alternatively referred to as phenyl perfluoro-tert-butyl ketone in chemical databases, reflecting its branched perfluoroalkyl substituent . Despite the colloquial use of "perfluorobutyl," the tert-butyl configuration distinguishes it from linear perfluoroalkyl analogs.

Molecular Structure and Physicochemical Properties

Computational Insights

PubChem data reveals that phenyl perfluorobutyl ketone’s geometry is dominated by the steric bulk of the perfluoro-tert-butyl group, which induces significant electron withdrawal from the carbonyl moiety . Density functional theory (DFT) calculations predict a planar aromatic ring conjugated with the ketone group, while the fluorine atoms create a hydrophobic periphery.

Experimental Data Gaps

Notably, experimental data on properties such as melting point, boiling point, and solubility remain unreported in the literature. This absence underscores the compound’s understudied status and the need for further characterization.

Synthesis and Production Methods

Radical Perfluoroalkylation Strategy

A breakthrough in synthesizing α-perfluoroalkyl ketones, including phenyl perfluorobutyl ketone analogs, was achieved via a two-step conjugate hydroboration-radical alkylation process :

  • Conjugate Hydroboration: Enones undergo 1,4-addition with catecholborane (HBcat) to form boron enolates.

  • Radical Perfluoroalkylation: The enolate reacts with perfluoroalkyl iodides (e.g., C4_4F9_9I) under blue LED irradiation, yielding α-perfluoroalkylated ketones.

Table 2: Optimized Reaction Conditions for α-Perfluoroalkylation

ParameterValueOutcome
Solvent1,2-Dichloroethane72% Yield
AdditiveTriethylamineEnhanced Radical Stability
Light SourceBlue LEDs (450–455 nm)Efficient Initiation

Substrate Scope and Limitations

The method tolerates aromatic and heteroaromatic enones but fails with cyclic substrates due to steric constraints during hydroboration . For instance, methyl styryl ketone derivatives yield target products in ≤24% efficiency, highlighting challenges in steric bulk management.

Applications in Industry and Research

Materials Science

The compound’s fluorine-rich architecture suggests utility in:

  • Hydrophobic Coatings: Perfluoroalkyl groups impart oil- and water-repellency.

  • Polymer Additives: As a crosslinking agent or surfactant in fluoropolymer production.

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